2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide
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Description
2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide is a useful research compound. Its molecular formula is C21H21ClN4O3S and its molecular weight is 444.93. The purity is usually 95%.
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Biological Activity
The compound 2-(2-(3-(3-chlorophenyl)ureido)thiazol-4-yl)-N-(4-methoxyphenethyl)acetamide has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound integrates a thiazole ring, a urea linkage, and an acetamide functional group, which contribute to its reactivity and biological properties.
Structural Characteristics
This compound is characterized by:
- Thiazole Ring : A five-membered heterocyclic compound containing sulfur and nitrogen, known for its biological significance.
- Urea Linkage : A functional group that can enhance biological activity through interactions with biomolecules.
- Chlorophenyl and Methoxyphenethyl Groups : These aromatic substituents may influence the compound's pharmacokinetics and biological interactions.
Biological Activity
Research indicates that this compound exhibits significant biological activity, particularly in the following areas:
Antimicrobial Activity
Preliminary studies suggest that the compound may possess antimicrobial properties. Its structural similarity to other thiazole derivatives known for their antimicrobial effects supports this hypothesis. For instance, compounds with thiazole rings have been documented to inhibit bacterial growth effectively.
Anticancer Properties
The compound has shown potential as an anticancer agent. Thiazole derivatives are often investigated for their ability to inhibit cancer cell proliferation. The specific mechanism of action may involve the inhibition of key enzymes or pathways involved in cell division and survival.
The precise mechanism of action remains under investigation; however, it is hypothesized that the thiazole ring and urea linkage play crucial roles in binding to specific molecular targets such as enzymes or receptors. This interaction could modulate their activity, leading to various biological effects, including:
- Inhibition of Enzymatic Activity : Potentially disrupting metabolic pathways in cancer cells.
- Alteration of Receptor Function : Modulating signaling pathways critical for cell proliferation and survival.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique properties of this compound against similar thiazole derivatives:
Compound Name | Structural Features | Biological Activity |
---|---|---|
N-(3-chlorophenyl)-2-(2-thiazol-4-ylbenzimidazol-1-yl)acetamide | Thiazole ring, chlorophenyl | Antimicrobial |
1-(3-methoxybenzyl)-3-(4-pyridin-4-yl)thiazol-2-ylurea | Thiazole ring, methoxybenzyl | Anticancer |
4-methoxyphenyl urea derivatives | Urea linkage, various aromatic groups | Anti-inflammatory |
This table illustrates how the specific combination of functional groups in This compound may enhance its efficacy against certain biological targets compared to other compounds.
Future Research Directions
Further research is essential to elucidate the full spectrum of biological activities and mechanisms associated with this compound. Potential areas for future investigation include:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.
- Mechanistic Studies : To identify specific molecular targets and pathways affected by the compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)carbamoylamino]-1,3-thiazol-4-yl]-N-[2-(4-methoxyphenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4O3S/c1-29-18-7-5-14(6-8-18)9-10-23-19(27)12-17-13-30-21(25-17)26-20(28)24-16-4-2-3-15(22)11-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27)(H2,24,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIPEVOUBFSCLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC(=O)NC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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